molecular formula C24H17ClF2N2O2 B10918446 methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10918446
M. Wt: 438.9 g/mol
InChI Key: DCLBEPGSPOZGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a synthetic organic compound characterized by its complex structure, which includes a benzoate ester, a pyrazole ring, and multiple halogenated phenyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of halogenated phenyl groups suggests that the compound may interact with hydrophobic pockets in proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Uniqueness: Methyl 3-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of both chloro and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the pyrazole ring and benzoate ester makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H17ClF2N2O2

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 3-[[4-chloro-3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H17ClF2N2O2/c1-31-24(30)18-4-2-3-15(13-18)14-29-23(17-7-11-20(27)12-8-17)21(25)22(28-29)16-5-9-19(26)10-6-16/h2-13H,14H2,1H3

InChI Key

DCLBEPGSPOZGON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.